![molecular formula C11H14OSi B14432626 Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)- CAS No. 78752-32-6](/img/structure/B14432626.png)
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)- is a unique organic compound characterized by its bicyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and materials science. Its structure consists of a bicyclo[4.2.0]octa-1,3,5-triene core with a trimethylsilyl group attached at the 8th position, which imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)- typically involves a multi-step process. One common method starts with the preparation of the bicyclo[4.2.0]octa-1,3,5-triene core, which can be achieved through a tandem Rhodium (I) catalyzed reaction involving terminal aryl alkynes . The reaction sequence includes head-to-tail homocoupling of the terminal alkyne followed by zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of advanced catalytic systems and optimized reaction conditions can facilitate its production on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine and reducing agents such as magnesium . The reactions typically occur under controlled temperatures and in the presence of solvents like tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)- involves its interaction with molecular targets through various pathways. For instance, in polymerization reactions, the compound can undergo [4+2] cycloaddition with active double bonds, leading to the formation of complex polymer structures . The trimethylsilyl group plays a crucial role in stabilizing intermediates and facilitating these reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzocyclobutene: Shares a similar bicyclic structure but lacks the trimethylsilyl group.
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without the trimethylsilyl group.
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one: A derivative with methoxy groups instead of the trimethylsilyl group.
Uniqueness
The presence of the trimethylsilyl group in bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)- imparts unique chemical properties, such as increased stability and reactivity in certain reactions. This makes it distinct from its analogs and valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
78752-32-6 |
|---|---|
Molekularformel |
C11H14OSi |
Molekulargewicht |
190.31 g/mol |
IUPAC-Name |
8-trimethylsilylbicyclo[4.2.0]octa-1,3,5-trien-7-one |
InChI |
InChI=1S/C11H14OSi/c1-13(2,3)11-9-7-5-4-6-8(9)10(11)12/h4-7,11H,1-3H3 |
InChI-Schlüssel |
BTQWZKJNAJOBLA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


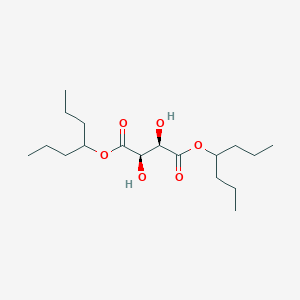
![1-{[Bromo(difluoro)methyl]sulfanyl}-4-nitrobenzene](/img/structure/B14432547.png)
![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9S,12aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14432555.png)

![Ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dibromide](/img/structure/B14432579.png)
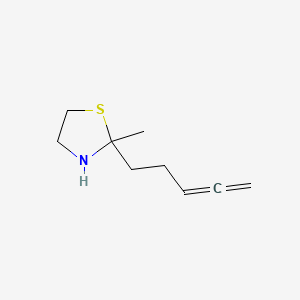


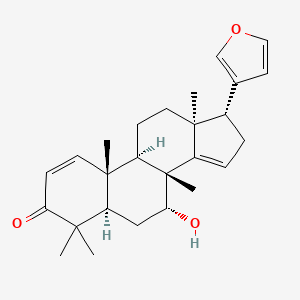
![Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate](/img/structure/B14432603.png)
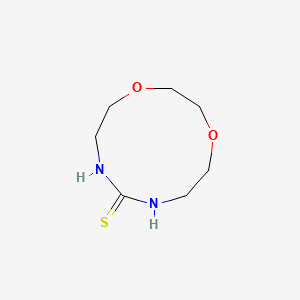
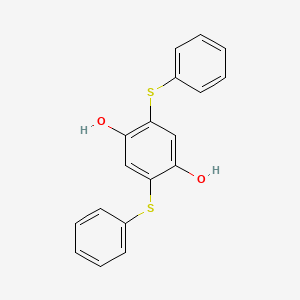
![2,5-Ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol](/img/structure/B14432621.png)
![2-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14432623.png)
